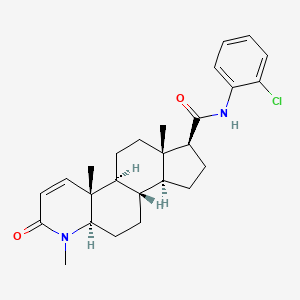

Cl-4AS-1

化学反应分析

Cl-4AS-1 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的含氧衍生物。

还原: 还原反应可以将 this compound 转换为其相应的还原形式。

取代: 该化合物可以发生取代反应,特别是在 2-氯苯基部分。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂 这些反应形成的主要产物取决于所用条件和试剂.

科学研究应用

Cancer Research

1.1 Mechanism of Action

Cl-4AS-1 functions as a selective androgen receptor modulator (SARM), mimicking the action of dihydrotestosterone (DHT) while exhibiting tissue-selective properties. It has been shown to regulate gene expression in breast cancer cell lines, specifically MDA-MB-453, where it induces apoptosis and inhibits cell proliferation in a dose-dependent manner. Unlike DHT, this compound does not upregulate androgen receptor expression, which may mitigate some side effects associated with traditional androgen therapies .

1.2 Case Studies

A study involving three breast cancer cell lines (MCF-7, MDA-MB-453, and MDA-MB-231) demonstrated that this compound effectively blocks cell progression into the S-phase, leading to DNA degradation. This indicates its potential as a therapeutic agent in targeting aggressive breast cancer phenotypes .

Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Effect on Proliferation | Induction of Apoptosis | Morphological Change |

|---|---|---|---|

| MCF-7 | Inhibition | Yes | Mesenchymal phenotype |

| MDA-MB-453 | Inhibition | Yes | Mesenchymal phenotype |

| MDA-MB-231 | No effect | No | No significant change |

Doping Analysis

This compound has been studied for its metabolites in the context of doping analysis. Its detection is crucial for monitoring the use of anabolic agents in sports. Research has identified several metabolites of this compound which can be detected through advanced analytical techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) .

2.1 Metabolic Studies

In vitro metabolic studies have shown that this compound produces multiple mono-hydroxylated metabolites, which can serve as biomarkers for its detection in biological samples. The ability to identify these metabolites enhances the effectiveness of doping control strategies in competitive sports .

Potential Therapeutic Uses

Given its properties as an androgen receptor agonist with selective action, this compound holds promise for therapeutic applications beyond oncology. Its ability to stimulate muscle growth while minimizing effects on reproductive tissues positions it as a candidate for treating conditions related to muscle wasting and osteoporosis .

作用机制

Cl-4AS-1 通过与雄激素受体结合并抑制 5α-还原酶来发挥作用。这种双重作用导致雄激素活性的调节和双氢睾酮水平的降低。 分子靶点包括雄激素受体和 5α-还原酶,所涉及的途径与雄激素信号传导和代谢有关 .

相似化合物的比较

Cl-4AS-1 在结构上与其他 4-氮杂类固醇类似,例如 TFM-4AS-1。 This compound 是雄激素受体的完全激动剂,而 TFM-4AS-1 则是一种选择性雄激素受体调节剂,在生殖组织和皮脂腺中的活性较低 . 这使得 this compound 在完全激活雄激素受体的同时也能抑制 5α-还原酶方面独一无二 .

类似化合物

TFM-4AS-1: 一种具有部分激动剂活性的选择性雄激素受体调节剂。

生物活性

Cl-4AS-1, a potent steroidal androgen receptor agonist, has garnered attention for its unique biological activities, particularly in the context of selective androgen receptor modulation (SARM). This article delves into the compound's biological activity, examining its mechanisms, effects on various cell lines, and potential applications in therapeutic settings.

Overview of this compound

This compound is characterized as a full agonist of the androgen receptor (AR), with an IC50 value of approximately 12 nM. It mimics the action of 5α-dihydrotestosterone (DHT), transactivating the mouse mammary tumor virus (MMTV) promoter and inhibiting matrix metalloproteinase 1 (MMP1) promoter activity. Additionally, this compound exhibits inhibitory effects on both type I and II 5α-reductase enzymes, which are involved in androgen metabolism .

This compound operates primarily through its interaction with the androgen receptor. Upon binding, it induces conformational changes that activate AR-dependent gene transcription. Notably, it has been found to induce apoptosis in breast cancer cell lines while promoting anabolic effects in bone and muscle tissues without significant stimulation of reproductive tissues .

Biological Activity in Cell Lines

Case Study: Effects on Breast Cancer Cell Lines

A study investigated this compound's effects on three breast cancer cell lines: MCF-7 (luminal), MDA-MB-453 (molecular apocrine), and MDA-MB-231 (triple-negative). The results demonstrated:

- Gene Regulation : this compound showed high concordance with DHT in regulating gene expression in MDA-MB-453 cells. However, it did not upregulate AR expression as DHT did.

- Morphological Changes : Both DHT and this compound induced similar morphological changes in MDA-MB-453 cells, leading to a mesenchymal phenotype characterized by actin reorganization.

- Cell Proliferation : While DHT promoted proliferation in MCF-7 and MDA-MB-453 cells, this compound exhibited a dose-dependent inhibition on all three cell lines. This inhibition was attributed to induced apoptosis and a blockade of S-phase entry followed by DNA degradation .

Comparative Analysis of this compound and Other SARMs

Clinical Implications

The unique profile of this compound suggests potential therapeutic applications, particularly in treating conditions like muscle wasting or osteoporosis without the adverse effects commonly associated with traditional anabolic steroids. Its ability to selectively target anabolic pathways while minimizing androgenic side effects positions it as a promising candidate for further research and clinical trials.

属性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044196 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188589-66-4 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-4AS-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the impact of Cl-4AS-1 on the proliferation of different breast cancer cell lines?

A2: Research indicates that this compound exerts variable effects on the growth of different breast cancer cell lines, highlighting its potential for targeted therapy. [] In luminal MCF-7 and molecular apocrine MDA-MB-453 cells, DHT promotes proliferation. [] Conversely, this compound demonstrates a dose-dependent inhibitory effect on the growth of these cell lines, as well as on the triple-negative, basal MDA-MB-231 cells. [] This growth inhibition is attributed to the induction of apoptosis, with this compound blocking cell cycle progression at the S-phase and subsequently triggering DNA degradation. []

Q2: How does the gene expression profile of this compound compare to that of dihydrotestosterone (DHT)?

A3: Studies utilizing microarray analysis in MDA-MB-453 cells revealed distinct gene expression profiles for this compound and DHT. [] While this compound exhibited agonistic activity on the AR, its effects on gene expression were not identical to DHT. [] Specifically, this compound acted as a gene-selective agonist, inducing certain genes to the same extent as DHT, while others were activated to a lesser degree or not at all. [] This selectivity highlights the potential of this compound to elicit targeted therapeutic effects with a potentially reduced risk of undesirable side effects compared to traditional androgen agonists.

Q3: How does this compound affect energy homeostasis and feeding behavior?

A4: Research suggests that this compound may play a role in regulating energy balance through its interaction with the endocannabinoid system in the hypothalamus. [] Studies in guinea pigs found that administration of a dihydrotestosterone mimetic similar to this compound rapidly increased both energy intake and expenditure. [] This effect was linked to increased expression of diacylglycerol lipase α (DAGLα) in the arcuate nucleus of the hypothalamus, leading to enhanced endocannabinoid signaling and ultimately influencing feeding behavior. [] These findings suggest a complex interplay between androgens, the endocannabinoid system, and energy homeostasis, warranting further investigation into the specific role of this compound in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。